

4-Ethynylisoquinoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **4-Ethynylisoquinoline**

Cat. No.: **B1337960**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **4-Ethynylisoquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document covers its chemical properties, synthesis, and potential biological activities, offering valuable information for researchers engaged in drug discovery and the development of novel organic materials.

Core Compound Data

4-Ethynylisoquinoline is a derivative of isoquinoline, featuring an ethynyl group at the 4-position. This modification provides a reactive handle for further chemical transformations, making it a valuable building block in organic synthesis.

Property	Value	Source
CAS Number	78593-42-7	[1]
Molecular Formula	C ₁₁ H ₇ N	Deduced from structure
Molecular Weight	153.18 g/mol	Calculated

Synthesis of 4-Ethynylisoquinoline

The primary synthetic route to **4-Ethynylisoquinoline** is through the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile and efficient method for the formation of carbon-carbon bonds between sp^2 -hybridized carbons (from an aryl or vinyl halide) and sp -hybridized carbons (from a terminal alkyne).[2]

Experimental Protocol: Sonogashira Coupling for the Synthesis of 4-Ethynylisoquinoline

This protocol is adapted from general procedures for the Sonogashira coupling of bromo-substituted aza-aromatic compounds.[3][4][5]

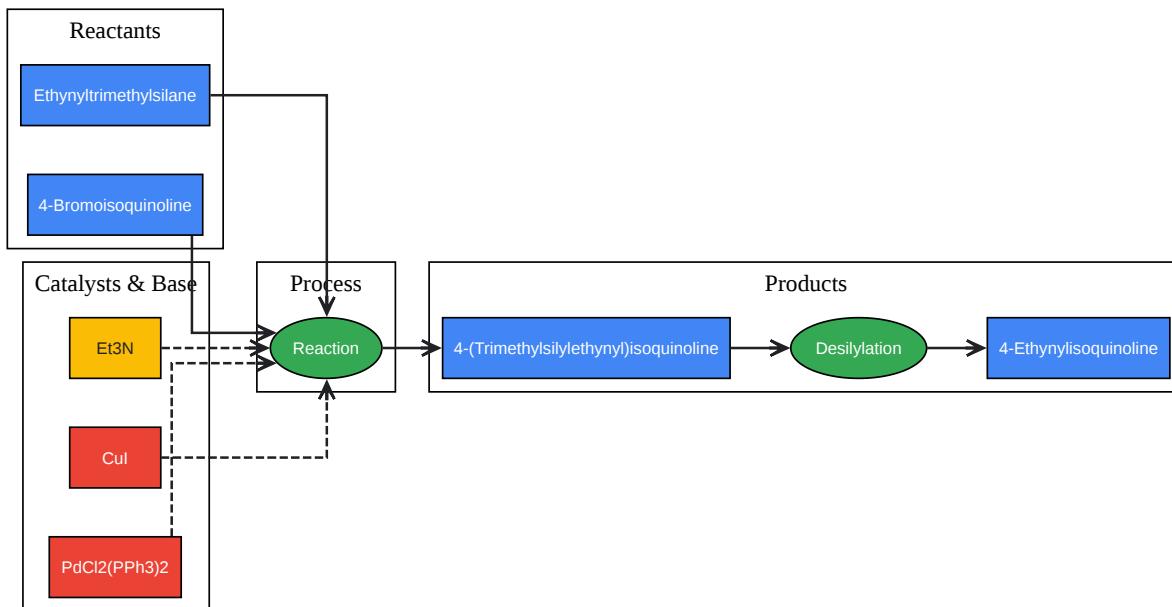
Materials:

- 4-Bromoisoquinoline
- Trimethylsilylacetylene or Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride ($PdCl_2(PPh_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA)
- Anhydrous toluene or N,N-Dimethylformamide (DMF)
- Argon or Nitrogen gas
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: A heat-gun-dried Schlenk flask is charged with 4-bromoisoquinoline (1.0 equivalent), $PdCl_2(PPh_3)_2$ (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents) under an inert atmosphere of argon or nitrogen.
- Solvent and Reagent Addition: Anhydrous toluene or DMF is added to dissolve the solids, followed by the addition of the amine base (e.g., triethylamine, 2-3 equivalents).

- **Alkyne Addition:** Trimethylsilylacetylene (1.1-1.5 equivalents) is added dropwise to the stirred reaction mixture.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature or heated to 50-80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the silyl-protected **4-ethynylisoquinoline**.
- **Desilylation (if necessary):** The trimethylsilyl protecting group can be removed by treatment with a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol) to afford **4-Ethynylisoquinoline**.



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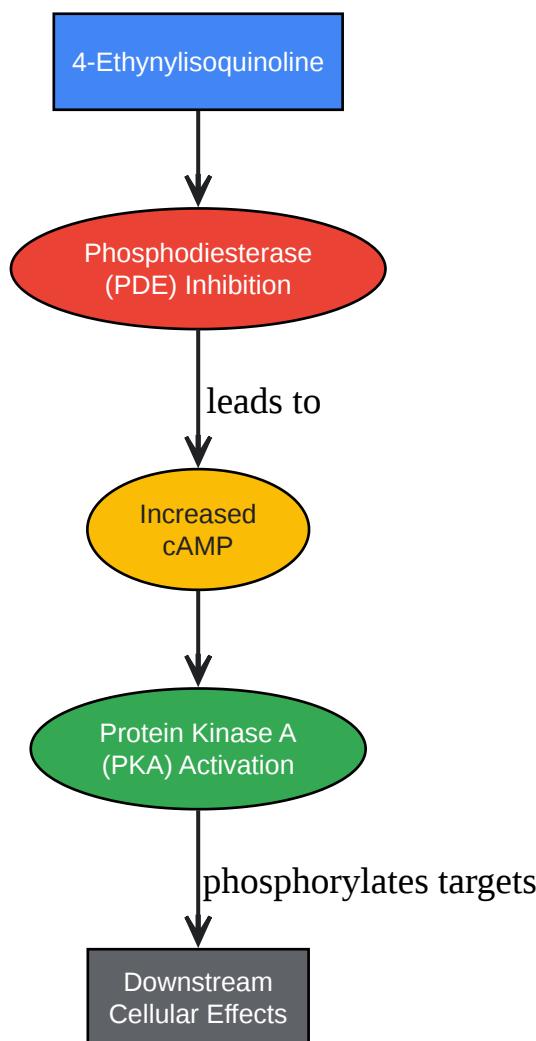
Caption: Sonogashira coupling for **4-Ethynylisoquinoline** synthesis.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of **4-Ethynylisoquinoline** are limited, the broader class of isoquinoline alkaloids exhibits a wide range of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.^{[6][7][8][9]} The introduction of an ethynyl group can significantly modulate the biological profile of the parent isoquinoline scaffold.

Based on studies of structurally related isoquinoline derivatives, a potential mechanism of action for **4-Ethynylisoquinoline** could involve the modulation of key signaling pathways. For

instance, some isoquinoline compounds have been shown to inhibit phosphodiesterase (PDE) activity.[10] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP can, in turn, activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a variety of cellular responses, including the inhibition of platelet aggregation and anti-inflammatory effects.[10]



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Caption: A potential signaling pathway for **4-Ethynylisoquinoline**.

Conclusion

4-Ethynylisoquinoline is a versatile chemical entity with a confirmed CAS number and a readily achievable synthesis via Sonogashira coupling. While direct biological data for this

specific compound is sparse, the well-documented activities of the broader isoquinoline class suggest its potential as a scaffold in drug discovery. Further research is warranted to fully elucidate the pharmacological profile and mechanism of action of **4-Ethynylisoquinoline**, which may hold promise for the development of novel therapeutic agents.

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